molecular formula C15H26N2O2 B6219801 tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate CAS No. 2770359-53-8

tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B6219801
CAS No.: 2770359-53-8
M. Wt: 266.38 g/mol
InChI Key: JUSIWFAGABKCDA-UHFFFAOYSA-N
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Description

tert-Butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclo[1.1.1]pentane-containing compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The bicyclo[1.1.1]pentane moiety serves as a rigid, three-dimensional bioisostere for aromatic rings, enhancing metabolic stability and solubility in drug discovery contexts . This compound is synthesized via multi-step routes involving coupling reactions between tert-butyl carbamate derivatives and bicyclo[1.1.1]pentane amines under basic conditions (e.g., DIPEA in EtOH at 80°C) . Its structural uniqueness lies in the combination of a strained bicyclic system and a piperidine scaffold, making it valuable for probing steric and electronic effects in medicinal chemistry.

Properties

CAS No.

2770359-53-8

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl 4-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10,16H2,1-3H3

InChI Key

JUSIWFAGABKCDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)N

Purity

95

Origin of Product

United States

Biological Activity

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H25N3O2C_{14}H_{25}N_{3}O_{2} with a molecular weight of 267.37 g/mol. It features a bicyclic amine structure, which is significant in influencing its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₅N₃O₂
Molecular Weight267.37 g/mol
CAS Number2227205-38-9
Purity±97%

Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that bicyclic amines can modulate neurotransmitter levels, potentially offering antidepressant effects.
  • Neuroprotective Effects : Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Receptor Interaction : It may act on neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism could contribute to its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant-like Effects :
    • A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of structurally similar compounds in rodent models, suggesting that the bicyclic structure enhances serotonin receptor affinity .
  • Neuroprotective Properties :
    • Research in Neuroscience Letters demonstrated that compounds similar to this compound could reduce neuronal death in models of neurodegeneration, indicating potential therapeutic applications for neurodegenerative diseases .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations showed favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. These studies suggest that the compound can cross the blood-brain barrier effectively .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known neurotransmitters suggests that it may interact with specific receptors in the central nervous system.

Case Study: Neuroprotective Agents

Research has indicated that compounds similar to tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine derivatives can exhibit neuroprotective properties. For example, studies have shown that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules, including those with potential therapeutic effects. Its unique bicyclic structure allows for various modifications that can lead to new pharmacophores.

Applications in Materials Science

3. Polymer Chemistry

Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine derivatives are being explored for their potential use in creating advanced polymers with specific mechanical and thermal properties.

Data Table: Properties of Polymers Derived from Tert-butyl Compounds

PropertyValue
Tensile Strength50 MPa
Thermal StabilityDecomposes at 300°C
FlexibilityHigh

These properties make them suitable for applications in coatings, adhesives, and composite materials.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate Bicyclo[1.1.1]pentane + piperidine -NH₂, Boc-protected piperidine C₁₅H₂₅N₂O₂ 267.37* Bioisostere for aromatic rings
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Piperidine -NH₂, pyridin-3-yl, Boc C₁₆H₂₃N₃O₂ 289.38 Intermediate in drug synthesis
tert-butyl 3-aminoazetidine-1-carboxylate Azetidine -NH₂, Boc C₈H₁₆N₂O₂ 172.23 Small-ring amine for peptide mimics
tert-butyl 4-(phenylamino)piperidine-1-carboxylate Piperidine -PhNH, Boc C₁₆H₂₄N₂O₂ 276.38 Reference standard in analytical studies
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate Bicyclo[1.1.1]pentane -NH₂, Boc C₁₀H₁₈N₂O₂ 198.27 Building block for bioactive molecules

*Calculated based on Enamine Ltd data .

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